molecular formula C9H12ClN B2402686 3-chloro-N-ethyl-2-methylaniline CAS No. 75746-96-2

3-chloro-N-ethyl-2-methylaniline

Cat. No.: B2402686
CAS No.: 75746-96-2
M. Wt: 169.65
InChI Key: VBWPVOYFHBRRDY-UHFFFAOYSA-N
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Description

3-chloro-N-ethyl-2-methylaniline is an organic compound with the molecular formula C9H12ClN. It is a derivative of aniline, where the amino group is substituted with an ethyl group and a chlorine atom is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry.

Mechanism of Action

Target of Action

3-Chloro-N-ethyl-2-methylaniline is a chemical compound that has been used in various applications, including as an intermediate in the synthesis of dyes and pesticides . .

Mode of Action

As a secondary amine, it has the potential to undergo various chemical reactions, such as C3 borylation in the presence of an iridium catalyst . More research is needed to fully understand its interactions with biological targets.

Pharmacokinetics

Given its chemical structure, it is likely to be lipophilic (logp: 24 ), which could influence its absorption and distribution within the body.

Result of Action

Safety data indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It may also cause damage to organs through prolonged or repeated exposure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by exposure to light and heat . Furthermore, its efficacy and safety could be influenced by the specific conditions of its use, including the presence of other chemicals and the physiological state of the organism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-ethyl-2-methylaniline typically involves the following steps:

    Nitration of Toluene: Toluene is nitrated to produce a mixture of nitrotoluenes, favoring the ortho isomer.

    Reduction: The nitrotoluene is then reduced to produce 2-chloro-6-nitrotoluene.

    Amination: The nitro group is reduced to an amino group, forming 3-chloro-2-methylaniline.

    Ethylation: Finally, the amino group is ethylated to produce this compound

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process includes:

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-ethyl-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-N-ethyl-2-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Used in the production of agrochemicals and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-ethyl-2-methylaniline is unique due to the presence of both the chlorine and ethyl groups, which confer distinct chemical and biological properties. These substitutions can significantly alter the compound’s reactivity and interactions with biological targets compared to its analogs .

Biological Activity

3-Chloro-N-ethyl-2-methylaniline is an organic compound that has garnered attention due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

This compound is classified as an aniline derivative, characterized by the presence of a chlorine atom and an ethyl group attached to the nitrogen atom. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H12ClN
  • Molecular Weight : 183.66 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy, the compound demonstrated notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 32 µg/mL. Additionally, it showed moderate activity against Gram-negative bacteria like Escherichia coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Bacillus subtilis32
Escherichia coli64

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods revealed that this compound effectively neutralizes free radicals, indicating its potential use in preventing oxidative stress-related diseases.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, including enzymes and receptors involved in metabolic pathways. The chlorine substituent enhances lipophilicity, allowing better membrane penetration and interaction with biological macromolecules.

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative disorders.

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, researchers tested the antimicrobial effects of this compound on a panel of pathogenic bacteria isolated from clinical samples. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly.

Case Study 2: Antioxidant Potential

A separate study assessed the antioxidant capacity of this compound using various assays, including ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The findings showed that it effectively scavenged free radicals and protected cellular components from oxidative damage.

Toxicological Profile

While the therapeutic potential is promising, it is essential to evaluate the safety profile of this compound. Preliminary toxicological assessments indicate low acute toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses.

Properties

IUPAC Name

3-chloro-N-ethyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-3-11-9-6-4-5-8(10)7(9)2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWPVOYFHBRRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=CC=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 100 ml of benzene is dissolved 14 g of 2-methyl-3-chloroaniline obtained in Reference Example 1 and, after adding 12 g of triethylamine, 13 g of ethyl bromide is added to the solution to conduct the reaction under reflux of benzene for 3 hours. After the completion of the reaction, the mixture is cooled to room temperature and shaken with 200 ml of water. The benzene layer is separated, dried over anhydrous magnesium sulfate, and concentrated. Distillation of the residue results in 12 g of N-ethyl-2-methyl-chloroaniline as the fraction of 125°-126° C./10 mmHg.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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